2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyrazine ring, and a pyrrolopyrrole structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzoxazole Ring: Starting from an appropriate substituted aniline, cyclization with a suitable reagent like formic acid or acetic anhydride.
Sulfanyl Group Introduction: Thiolation of the benzoxazole ring using a thiolating agent such as Lawesson’s reagent.
Formation of the Pyrazine Ring: Pyrazine can be synthesized from diaminomaleonitrile and a suitable aldehyde.
Construction of the Pyrrolopyrrole Core: This might involve a cyclization reaction starting from a suitable diamine and a diketone.
Final Coupling: The final step would involve coupling the benzoxazole and pyrazine derivatives with the pyrrolopyrrole core under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the pyrazine ring.
Reduction: Reduction reactions could target the carbonyl group or the pyrazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzoxazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Drug Discovery: Potential as a lead compound for developing new pharmaceuticals due to its complex structure and possible biological activity.
Medicine
Therapeutic Agents: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Chemical Sensors: Use in the development of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzoxazole and pyrazine rings could facilitate binding to biological targets, while the pyrrolopyrrole core might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylthio)-1-(pyrazin-2-yl)ethanone: Similar structure but lacks the pyrrolopyrrole core.
1-(1,3-Benzoxazol-2-ylsulfanyl)-2-(pyrazin-2-yl)ethanone: Similar but with different substitution patterns.
Uniqueness
The presence of the octahydropyrrolopyrrole core in 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one makes it unique compared to other similar compounds. This core could impart unique electronic properties and influence the compound’s overall reactivity and biological activity.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(12-27-19-22-15-3-1-2-4-16(15)26-19)24-10-13-8-23(9-14(13)11-24)17-7-20-5-6-21-17/h1-7,13-14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQGJZQMMMNSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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